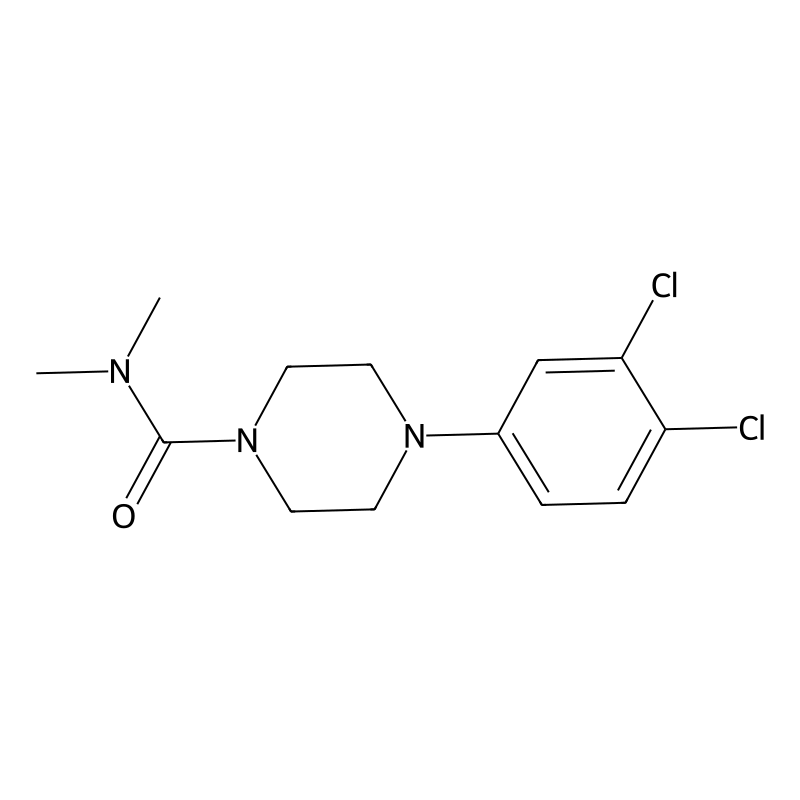4-(3,4-dichlorophenyl)-N,N-dimethylpiperazine-1-carboxamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Current Research Availability:
Potential Research Areas:
The structure of 4-DDCPM contains some functional groups that are commonly found in bioactive molecules. For instance, the dichlorophenyl ring and the piperazine ring are both present in numerous pharmaceutical drugs [, ]. This suggests that 4-DDCPM could be a candidate molecule for investigation in various areas of scientific research, such as:
- Medicinal Chemistry: Due to the presence of the aforementioned functional groups, 4-DDCPM could be synthesized and tested for potential biological activity against various targets relevant to human health. This would require further research to determine its efficacy and safety.
- Material Science: The aromatic rings and the piperazine group in 4-DDCPM could potentially contribute to electronic or other functional properties of materials. Research would be needed to explore these possibilities.
4-(3,4-Dichlorophenyl)-N,N-dimethylpiperazine-1-carboxamide is a chemical compound classified as a piperazine derivative. It features a dichlorophenyl group attached to a piperazine ring, which is further substituted with a carboxamide functional group. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and agricultural science. Its unique structure allows it to interact with biological systems, making it a subject of interest for researchers exploring new therapeutic agents.
- Oxidation: The compound can undergo oxidation to form various oxidized derivatives under specific conditions.
- Reduction: It can be reduced using reducing agents, yielding different reduced forms.
- Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorophenyl moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and inert atmospheres to minimize side reactions.
Research indicates that 4-(3,4-dichlorophenyl)-N,N-dimethylpiperazine-1-carboxamide exhibits biological activity that may include the inhibition of photosynthesis through interference with the Hill reaction at the Photosystem II level. This action disrupts the photosynthetic electron transport chain, potentially leading to reduced growth or death in plants. Additionally, studies are ongoing to explore its effects on cellular processes and interactions with various biological macromolecules, suggesting potential therapeutic applications .
The synthesis of 4-(3,4-dichlorophenyl)-N,N-dimethylpiperazine-1-carboxamide typically involves the following steps:
- Formation of Isocyanate: 3,4-dichloroaniline reacts with phosgene to create an isocyanate intermediate.
- Reaction with Piperazine: The isocyanate is then reacted with N,N-dimethylpiperazine to produce the final compound.
These reactions are generally conducted under inert atmospheres such as nitrogen and at controlled temperatures to ensure high yields and purity. In industrial settings, continuous flow reactors may be employed for efficiency .
The compound has several applications across different fields:
- Medicinal Chemistry: Investigated for potential therapeutic uses as a pharmacological agent.
- Agricultural Science: Its ability to inhibit photosynthesis makes it relevant for studying herbicides.
- Chemical Research: Used as a building block in synthesizing more complex molecules and as a reagent in organic reactions .
Studies have shown that 4-(3,4-dichlorophenyl)-N,N-dimethylpiperazine-1-carboxamide interacts with various biological systems. Its mechanism of action involves disrupting key biochemical pathways, particularly in photosynthetic organisms. Ongoing research aims to elucidate its full range of interactions and potential effects on cellular processes .
Several compounds share structural similarities with 4-(3,4-dichlorophenyl)-N,N-dimethylpiperazine-1-carboxamide. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(2,3-Dichlorophenyl)-N,N-dimethylpiperazine-1-carboxamide | Contains a different dichlorophenyl substitution | Potentially different biological activities |
| N,N-Dimethylpiperazine-1-carboxamide | Lacks the dichlorophenyl group | Simpler structure with distinct reactivity |
| 4-(4-Fluorophenyl)-N,N-dimethylpiperazine-1-carboxamide | Substituted with fluorine instead of chlorine | May exhibit different pharmacological properties |
These compounds highlight the uniqueness of 4-(3,4-dichlorophenyl)-N,N-dimethylpiperazine-1-carboxamide through its specific dichlorophenyl substitution and associated biological activities. Each compound's distinct features contribute to varied applications and interactions within biological systems .








